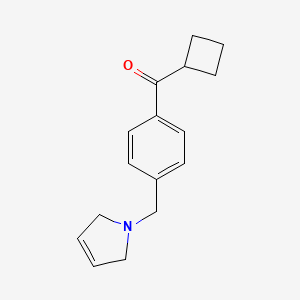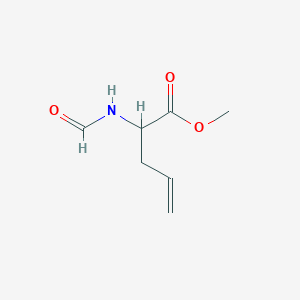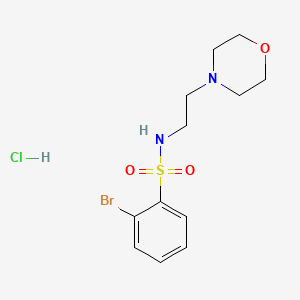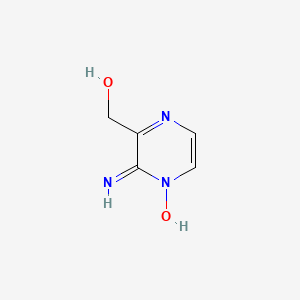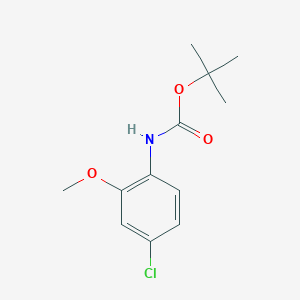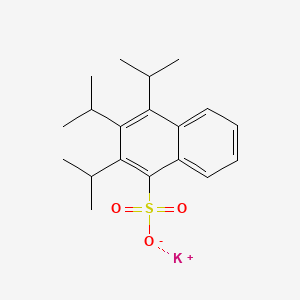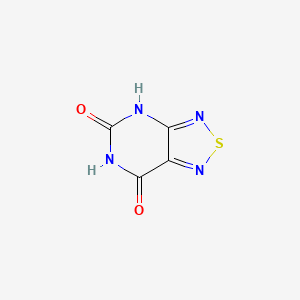
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring. The presence of sulfur and nitrogen atoms within the ring system imparts unique electronic properties, making it a valuable component in various applications, including organic electronics and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione typically involves multicomponent reactions. One common method involves the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst. For instance, vanadium oxide loaded on fluorapatite has been used as a robust and sustainable catalyst for this reaction, yielding the desired product in high yields under mild conditions .
Industrial Production Methods
Industrial production of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione often employs green chemistry principles to minimize environmental impact. The use of recyclable catalysts and green solvents, such as ethanol, is common in large-scale synthesis. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for industrial applications .
化学反応の分析
Types of Reactions
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Cross-Coupling Reactions: Suzuki cross-coupling reactions are commonly used to introduce different substituents onto the aromatic ring, enhancing the compound’s electronic properties.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Suzuki Cross-Coupling: Palladium catalysts and boronic acids are employed under mild to moderate conditions to achieve high yields.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione, which can be tailored for specific applications in organic electronics and pharmaceuticals .
科学的研究の応用
Chemistry
In chemistry, [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is used as a building block for the synthesis of complex organic molecules. Its unique electronic properties make it a valuable component in the design of organic semiconductors and photovoltaic materials .
Biology and Medicine
The compound has shown potential in biological applications, including as a scaffold for drug discovery. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutics .
Industry
In the industrial sector, [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its unique electronic properties enhance the performance of these materials, making them more efficient and cost-effective .
作用機序
The mechanism of action of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, making it an effective component in organic electronics. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
類似化合物との比較
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: This compound shares a similar structure but has a pyridazine ring instead of a pyrimidine ring.
Thiazolo[4,5-d]pyrimidine: This compound has a thiazole ring fused to a pyrimidine ring and is used in drug discovery and materials science.
Uniqueness
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific electronic properties, which are imparted by the presence of both sulfur and nitrogen atoms in the ring system. This makes it particularly valuable in applications requiring efficient electron transfer and high stability .
特性
CAS番号 |
7501-29-3 |
|---|---|
分子式 |
C4H2N4O2S |
分子量 |
170.15 g/mol |
IUPAC名 |
4H-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C4H2N4O2S/c9-3-1-2(8-11-7-1)5-4(10)6-3/h(H2,5,6,8,9,10) |
InChIキー |
AKKAZDPHJNJKDF-UHFFFAOYSA-N |
正規SMILES |
C12=NSN=C1NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


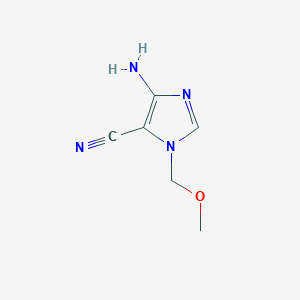

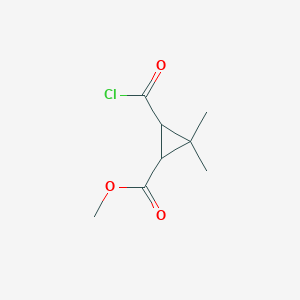
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)


